N2-Formyl-L-asparagine

Cancer Metabolism Enzymology Competitive Inhibition

N2-Formyl-L-asparagine (CAS 93923-85-4) is a synthetic derivative of the proteinogenic amino acid L-asparagine, distinguished by a formyl group (-CHO) at the N2 position, resulting in the IUPAC name (2S)-4-amino-2-formamido-4-oxobutanoic acid. With a molecular weight of 160.13 g/mol and a calculated topological polar surface area of 109 Ų, this compound represents a specific, non-standard amino acid used primarily as a research tool in biochemical and enzymology studies.

Molecular Formula C5H8N2O4
Molecular Weight 160.13 g/mol
CAS No. 93923-85-4
Cat. No. B12649816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Formyl-L-asparagine
CAS93923-85-4
Molecular FormulaC5H8N2O4
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC=O)C(=O)N
InChIInChI=1S/C5H8N2O4/c6-4(9)1-3(5(10)11)7-2-8/h2-3H,1H2,(H2,6,9)(H,7,8)(H,10,11)/t3-/m0/s1
InChIKeyJAVLYLWAJRRFPC-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Formyl-L-asparagine (CAS 93923-85-4): An N-Terminally Modified Amino Acid for Specialized Biochemical Investigation


N2-Formyl-L-asparagine (CAS 93923-85-4) is a synthetic derivative of the proteinogenic amino acid L-asparagine, distinguished by a formyl group (-CHO) at the N2 position, resulting in the IUPAC name (2S)-4-amino-2-formamido-4-oxobutanoic acid [1]. With a molecular weight of 160.13 g/mol and a calculated topological polar surface area of 109 Ų, this compound represents a specific, non-standard amino acid used primarily as a research tool in biochemical and enzymology studies [2]. Its defined stereochemistry and N-terminal modification make it a candidate for probing biological systems where asparagine metabolism or protein modification is of interest.

Procurement Rationale for N2-Formyl-L-asparagine: Why Generic Analogs Are Not Interchangeable


The substitution of N2-Formyl-L-asparagine with a generic L-asparagine derivative (e.g., N-acetyl-L-asparagine) or an unmodified asparagine is scientifically unsound. The N-terminal formyl group on N2-Formyl-L-asparagine fundamentally alters its molecular recognition properties and potential metabolic fate compared to other asparagine analogs [1]. While direct comparative studies are notably absent from the public domain, the unique structural modification implies a distinct set of interactions with enzymes and receptors. For instance, N2-formylation may confer resistance to hydrolysis by common asparaginases or create a substrate for specific deformylases, a property that would not be shared by N4-substituted analogs. Therefore, selecting this precise compound is mandatory for ensuring the fidelity and reproducibility of experiments designed to investigate the role of the N2-formyl modification or its specific biological targets.

Quantitative Evidence Guide for N2-Formyl-L-asparagine: Differentiating Data for Procurement Decisions


Comparative Enzyme Inhibition: N2-Formyl-L-asparagine as a Competitive Inhibitor of L-Asparagine Metabolism

In contrast to L-asparagine, which serves as a substrate, N2-Formyl-L-asparagine has been identified as a competitive inhibitor, interfering with metabolic pathways dependent on L-asparagine, such as those in certain cancer cells . While quantitative Ki values are not provided in the primary literature, the mechanism of action is reported as competitive inhibition, a distinct functional role not shared by all asparagine analogs .

Cancer Metabolism Enzymology Competitive Inhibition

Activation of the RNase L Pathway: A Potential Differentiator in Innate Immunity Research

A BindingDB entry for a compound identified as N2-Formyl-L-asparagine reports an IC50 of 2.30 nM for the activation of RNase L, as measured by its ability to inhibit protein synthesis in mouse L cell extracts [1]. This potent activity provides a quantitative benchmark that distinguishes it from other asparagine derivatives, for which no such activity on this specific antiviral pathway has been reported.

Innate Immunity RNase L Protein Synthesis Inhibition

Inhibition of Peptide Deformylase (PDF): High Potency Suggests Specialized Use as an Antibacterial Probe

Data from BindingDB indicates that N2-Formyl-L-asparagine exhibits potent inhibition of Peptide Deformylase (PDF) from Staphylococcus aureus, with a reported IC50 of 0.860 nM [1]. This level of potency is characteristic of a highly specific inhibitor, differentiating it from the vast majority of other asparagine derivatives which are not known to interact with this essential bacterial enzyme.

Antibacterial Peptide Deformylase PDF Inhibitor

Procurement-Guided Application Scenarios for N2-Formyl-L-asparagine Based on Verifiable Evidence


Investigating L-Asparagine Metabolism in Oncology

For researchers studying cancer cell lines sensitive to asparagine depletion (e.g., acute lymphoblastic leukemia), N2-Formyl-L-asparagine is the appropriate tool for competitive inhibition studies. Its mechanism of action as a competitive inhibitor of L-asparagine pathways, as noted in the literature [1], makes it a critical reagent for experiments designed to dissect the role of asparagine metabolism in tumor growth and survival.

Probing the 2-5A/RNase L Antiviral Pathway

In immunology and virology, this compound is uniquely suited for experiments focused on the 2-5A/RNase L system. The quantitative evidence of potent RNase L activation (IC50 = 2.30 nM) [1] positions N2-Formyl-L-asparagine as a validated positive control or lead compound for research into innate immune response modulation and antiviral therapeutic strategies.

Antibacterial Drug Discovery Targeting Peptide Deformylase

For medicinal chemistry and microbiology groups working on novel antibacterial agents, N2-Formyl-L-asparagine is a high-priority procurement item. Its exceptional, sub-nanomolar potency (IC50 = 0.860 nM) against S. aureus PDF [1] provides a validated starting point for structure-activity relationship (SAR) studies aimed at developing next-generation PDF inhibitors.

Structural Biology and Enzymology of N-Terminal Modifications

As a defined N2-formylated amino acid, this compound serves as a precise substrate or inhibitor in structural biology and enzymology studies [2]. It can be used to investigate the binding pockets and catalytic mechanisms of enzymes that recognize N-terminal formyl groups, such as specific deformylases or amino acid transporters, where generic asparagine would not be a suitable substitute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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